2,5-Dihydroxy-3-methoxybenzaldehyde 2,5-Dihydroxy-3-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 2179-22-8
VCID: VC7864318
InChI: InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
SMILES: COC1=CC(=CC(=C1O)C=O)O
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

2,5-Dihydroxy-3-methoxybenzaldehyde

CAS No.: 2179-22-8

Cat. No.: VC7864318

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dihydroxy-3-methoxybenzaldehyde - 2179-22-8

Specification

CAS No. 2179-22-8
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name 2,5-dihydroxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
Standard InChI Key DMDILUGQARSBDS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)C=O)O
Canonical SMILES COC1=CC(=CC(=C1O)C=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2,5-Dihydroxy-3-methoxybenzaldehyde features a benzene ring substituted with three functional groups:

  • Hydroxyl groups (-OH) at positions 2 and 5,

  • Methoxy group (-OCH₃) at position 3,

  • Aldehyde group (-CHO) at position 1.

The IUPAC name, 2,5-dihydroxy-3-methoxybenzaldehyde, reflects this substitution pattern. Its SMILES representation (COC1=CC(=CC(=C1O)C=O)O) and InChIKey (DMDILUGQARSBDS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
IUPAC Name2,5-dihydroxy-3-methoxybenzaldehyde
SMILESCOC1=CC(=CC(=C1O)C=O)O
InChIKeyDMDILUGQARSBDS-UHFFFAOYSA-N

Synthesis Methods

Industrial-Scale Synthesis

A patented method for synthesizing related benzaldehyde derivatives involves multi-step reactions starting from halogenated precursors. For example, 5-bromo-4-hydroxy-3-methoxybenzaldehyde undergoes hydrolysis in the presence of sodium hydroxide and copper powder at 135°C to yield 4,5-dihydroxy-3-methoxybenzaldehyde . Subsequent reaction with dichloromethane under alkaline conditions (pH 8–10) facilitates the formation of methylenedioxy bridges, a strategy adaptable to synthesizing 2,5-dihydroxy-3-methoxybenzaldehyde by modifying starting materials .

Laboratory-Scale Approaches

Alternative routes include:

  • Dakin Reaction: Oxidation of 2,4-diformyl-5-methoxyphenol with hydrogen peroxide in basic media to introduce hydroxyl groups .

  • Demethylation: Selective removal of methyl groups from polymethoxybenzaldehydes using boron tribromide (BBr₃) .

These methods emphasize the importance of pH control (7–12) and temperature (100–135°C) to optimize yield and purity .

Physical and Chemical Properties

Table 2: Comparative Properties of Benzaldehyde Isomers

CompoundMolecular FormulaMelting Point (°C)Key Substituents
2,5-Dihydroxy-3-methoxybenzaldehydeC₈H₈O₄N/A2-OH, 3-OCH₃, 5-OH, 1-CHO
2,4-Dihydroxy-3-methoxybenzaldehydeC₈H₈O₄1342-OH, 3-OCH₃, 4-CHO, 4-OH
5-Bromo-2-hydroxy-3-methoxybenzaldehydeC₈H₇BrO₃125–1272-OH, 3-OCH₃, 5-Br, 1-CHO

Chemical Reactivity and Functional Transformations

The aldehyde group undergoes characteristic nucleophilic additions, while hydroxyl and methoxy groups participate in electrophilic substitutions. Notable reactions include:

  • Condensation Reactions: Formation of Schiff bases with amines, useful in synthesizing bioactive ligands .

  • Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

  • Etherification: Methoxy groups resist hydrolysis under mild conditions but cleave with BBr₃ .

Applications in Research and Industry

Pharmaceutical Intermediates

2,5-Dihydroxy-3-methoxybenzaldehyde serves as a precursor in synthesizing:

  • Antioxidants: Derivatives with enhanced radical-scavenging activity.

  • Antimicrobial Agents: Halogenated analogs exhibit potency against Gram-positive bacteria .

Dye and Fragrance Synthesis

Its aromatic structure contributes to chromophoric properties, making it valuable in:

  • Textile Dyes: Azo dyes derived from its diazonium salts.

  • Perfumery: Methyl ether derivatives mimic vanilla-like fragrances.

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